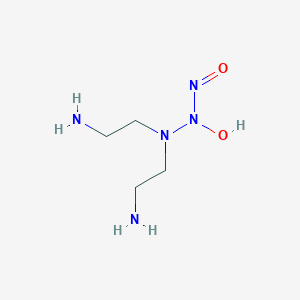

1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

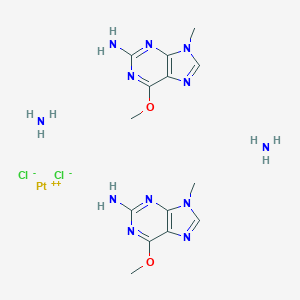

DETA NONOate, also known as diethylenetriamine NONOate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a crucial signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and immune response .

Scientific Research Applications

DETA NONOate has a wide range of applications in scientific research:

Future Directions

The compound has been used in research for its in vitro cytotoxic activity against a panel of human cancer cell lines . Compound 6, a derivative of “1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane”, showed the most promising results in all biological studies . This suggests that “this compound” and its derivatives could have potential applications in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: DETA NONOate is synthesized by reacting diethylenetriamine with nitric oxide under controlled conditions. The reaction typically involves bubbling nitric oxide gas through a solution of diethylenetriamine in an appropriate solvent, such as ethanol or water, at low temperatures. The resulting product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of DETA NONOate follows similar principles but on a larger scale. The process involves the use of industrial-grade diethylenetriamine and nitric oxide gas. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: DETA NONOate primarily undergoes decomposition to release nitric oxide. This decomposition is pH-dependent and follows a first-order kinetic process. At physiological pH (7.4), the half-life of DETA NONOate is approximately 20 hours at 37°C .

Common Reagents and Conditions: The decomposition of DETA NONOate does not require any specific reagents. the rate of nitric oxide release can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Major Products Formed: The primary product formed from the decomposition of DETA NONOate is nitric oxide. Additionally, the decomposition process yields diethylenetriamine as a byproduct .

Mechanism of Action

DETA NONOate exerts its effects by releasing nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .

Similar Compounds:

- PAPA NONOate (propylamine propylamine NONOate)

- JS-K (O-(2,4-dinitrophenyl)-1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate)

Comparison: DETA NONOate is unique due to its relatively long half-life and controlled release of nitric oxide. This makes it particularly useful for studies requiring sustained nitric oxide delivery. In contrast, other nitric oxide donors like PAPA NONOate and JS-K have different release kinetics and may be more suitable for applications requiring rapid or short-term nitric oxide release .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane involves the reaction of 2-aminoethanol with 1,1,1-trichloro-2-hydroxy-3-oxopropane followed by reduction with sodium borohydride.", "Starting Materials": [ "2-aminoethanol", "1,1,1-trichloro-2-hydroxy-3-oxopropane", "sodium borohydride" ], "Reaction": [ "Step 1: Add 2-aminoethanol to a solution of 1,1,1-trichloro-2-hydroxy-3-oxopropane in dry tetrahydrofuran.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Quench the reaction mixture with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in dry methanol and add a solution of sodium borohydride in methanol dropwise.", "Step 6: Stir the reaction mixture at room temperature for 4 hours.", "Step 7: Quench the reaction with water and extract the product with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the pure product." ] } | |

CAS RN |

146724-94-9 |

Molecular Formula |

C4H13N5O2 |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

(E)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2/b9-7+ |

InChI Key |

YNRCBOXEDICOIX-VQHVLOKHSA-N |

Isomeric SMILES |

C(CN(CCN)/[N+](=N\O)/[O-])N |

SMILES |

C(CN(CCN)[N+](=NO)[O-])N |

Canonical SMILES |

C(CN(CCN)[N+](=NO)[O-])N |

Appearance |

Assay:≥98%A crystalline solid |

synonyms |

Diethylenetriamine NONOate; NOC-18 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)